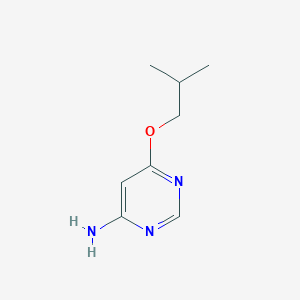

![molecular formula C16H8F6N2S B2374237 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-46-0](/img/structure/B2374237.png)

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Trifluoromethyl groups are prevalent in pharmaceutical and agrochemical compounds due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of interest in synthetic chemistry. Various synthetic strategies have been developed over the years . Trifluoromethylation, the process of introducing a trifluoromethyl group into organic motifs, has also seen significant development recently .Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

Naphthyridines exhibit a variety of reactivity patterns. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Scientific Research Applications

Application 1: Enhancement of Antibiotic Activity

- Summary of Application : 1,8-Naphthyridine derivatives have been shown to have excellent antimicrobial properties. They are used to enhance the antibiotic activity against multi-resistant bacterial strains .

- Methods of Application : The broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of the compounds. The antibiotic-modulating activity was analyzed using subinhibitory concentrations (MIC/8) of these compounds in combination with norfloxacin, ofloxacin, and lomefloxacin .

- Results or Outcomes : Although the compounds had no direct antibacterial activity (MIC ≥ 1.024 µg/mL), they could decrease the MIC of these fluoroquinolones, indicating synergism was obtained from the association of the compounds .

Application 2: Antimicrobial and Anticancer Properties

- Summary of Application : A hybrid pharmacophore of β-lactam, 1,8-naphthyridine, and secondary amines was synthesized. This hybrid pharmacophore has shown promising in vitro antimicrobial and anticancer properties .

- Methods of Application : The compounds were evaluated for their antimicrobial, and anticancer activities (against MDA-MB-231 cell line) .

- Results or Outcomes : Compounds were identified as potent anticancer molecules and comparable to Cisplatin. Some compounds were found to have promising antitubercular efficacy even greater than the standards Streptomycin and Ciprofloxacin. They also displayed potency against both Gram-positive and Gram-negative bacteria and comparable to Ampicillin & Ciprofloxacin .

Application 3: Anticancer Properties

- Summary of Application : 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

- Methods of Application : The compounds were evaluated for their anticancer activity on different cancer cell lines .

- Results or Outcomes : The anticancer activity of 1,6-naphthyridines has been correlated using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

Application 4: Synthesis in Water

- Summary of Application : A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere .

- Methods of Application : The process involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

- Results or Outcomes : The variation of the 2-aminoaryl alcohols gives access to other nitrogen heterocycles .

Application 5: Hybrid Pharmacophore

- Summary of Application : A hybrid pharmacophore of β-lactam, 1,8-naphthyridine, and secondary amines was synthesized. This hybrid pharmacophore has shown promising in vitro antimicrobial and anticancer properties .

- Methods of Application : The compounds were evaluated for their antimicrobial, and anticancer activities (against MDA-MB-231 cell line) .

- Results or Outcomes : Compounds were identified as potent anticancer molecules and comparable to Cisplatin. Some compounds were found to have promising antitubercular efficacy even greater than the standards Streptomycin and Ciprofloxacin. They also displayed potency against both Gram-positive and Gram-negative bacteria and comparable to Ampicillin & Ciprofloxacin .

Application 6: Synthesis in Water

- Summary of Application : A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere .

- Methods of Application : The process involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

- Results or Outcomes : The variation of the 2-aminoaryl alcohols gives access to other nitrogen heterocycles .

Future Directions

properties

IUPAC Name |

7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGJRPFWKWCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)

![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)

![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)

methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)